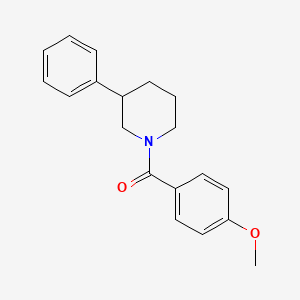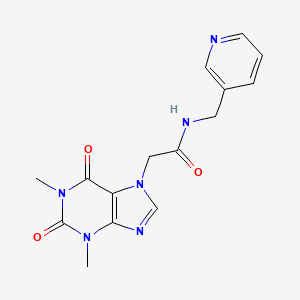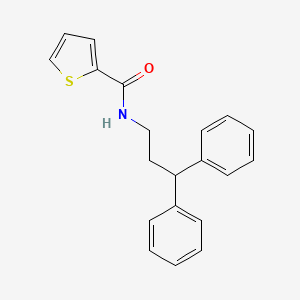![molecular formula C20H16N2O3S B5540020 N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide-like compounds involves multi-step organic reactions, starting from basic building blocks to achieve the desired complex structure. For example, the synthesis of similar quinoline derivatives can be achieved through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by further reactions to introduce additional functional groups and complexity into the molecule (Aleksandrov et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR, and mass spectrometry. These methods provide detailed information on the arrangement of atoms within the molecule, the nature of chemical bonds, and the spatial configuration, which are crucial for understanding the compound's reactivity and interactions with other molecules. The structure of similar compounds has been confirmed through comprehensive spectral analysis and chemical reactivity studies (Snyderwine et al., 1987).
Chemical Reactions and Properties
The chemical reactivity of N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide is influenced by its functional groups and molecular structure. These compounds may undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization reactions, depending on the reaction conditions and the presence of reactive sites within the molecule. The synthesis and reactivity of related compounds, such as 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, have been explored, demonstrating the potential for diverse chemical transformations (Aleksandrov et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystalline structure, are determined by their molecular structure and the nature of intermolecular forces present. These properties are essential for predicting the compound's behavior in different physical states and environments. For instance, the crystalline structure of related compounds provides insights into the stability and solid-state properties of the molecule (Abbasi et al., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards specific reagents, and stability under various conditions, are pivotal for understanding the compound's potential applications and reactivity patterns. Studies on similar compounds, like the synthesis and reactions of quinoline derivatives, shed light on their reactivity and potential functionalization pathways (Atalla et al., 1995).
Scientific Research Applications
Bitter Taste Identification
Researchers developed a bioassay for identifying taste-active compounds in foods. They characterized a compound named quinizolate, derived from the Maillard reaction of xylose and amino acids, which exhibited an intensely bitter taste. This compound has potential applications in food science and flavor chemistry (Frank, Ottinger, & Hofmann, 2001).
Conductive Polymer Synthesis
A study focused on the synthesis of donor–acceptor type π-conjugated polymers containing furyl quinoxaline moieties. These polymers, due to their unique optical properties and electroactivity, are promising materials for electronic applications, such as in organic electronics and sensor technologies (Xu et al., 2015).
Chemical Synthesis and Reactivity
Another research explored the synthesis and reactivity of quinoline derivatives involving thiophene. This work is significant in the field of organic synthesis, providing insights into the formation of complex organic compounds with potential applications in pharmaceuticals and material science (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Chemosensor Development
A study developed a chemosensor for detecting zinc ions (Zn2+) in living cells and aqueous solutions. This sensor, based on a quinoline derivative, highlights the application of such compounds in biological and environmental monitoring (Park et al., 2015).
Antibacterial Activity
Research on N-substituted piperazinyl quinolones revealed their potential as antibacterial agents. Such compounds, including derivatives of quinoline, show promise in the development of new antibiotics, particularly against staphylococci (Foroumadi et al., 1999).
Medical Imaging
A study on quinoline-2-carboxamide derivatives explored their potential as radioligands for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). This research has implications in medical imaging and the study of neurological disorders (Matarrese et al., 2001).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19-15(11-14-5-1-2-7-17(14)21-19)12-22(13-16-6-3-9-25-16)20(24)18-8-4-10-26-18/h1-11H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDSQJCYHZGLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)
![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)
![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)
![(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5540027.png)

